4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride 4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride Cell-permeable, nonsteroidal glucocorticoid receptor (GR) modulator. Exhibits 4-fold higher binding affinity to GR than dexamethasone. Down modulates TNF-induced gene expression and shows immunosuppressant activity. Active in vitro.
CpdA is a non-steroidal selective glucocorticoid receptor modulator. It is an aziridine precursor that can infiltrate cells and is translocated to the nucleus. It inhibits glucocorticoid receptor dimerization, which prevents transcription of gene targets such as NF-κB and subsequent cytokines through transrepression. Studies have shown contradictory results for binding affinity of CpdA compared with dexamethasone that were either higher (4-fold, IC50 = 6.4 nM and 25.9 nM, respectively, in L929sA cells) or lower (63-fold, Kd = 81.8 nM and 1.29 nM, respectively, in BWTG3 cells) in whole cell binding assays.
Brand Name: Vulcanchem
CAS No.: 14593-25-0
VCID: VC21290071
InChI: InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H
SMILES: CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 264.14 g/mol

4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride

CAS No.: 14593-25-0

Cat. No.: VC21290071

Molecular Formula: C11H15Cl2NO2

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride - 14593-25-0

Specification

Description Cell-permeable, nonsteroidal glucocorticoid receptor (GR) modulator. Exhibits 4-fold higher binding affinity to GR than dexamethasone. Down modulates TNF-induced gene expression and shows immunosuppressant activity. Active in vitro.
CpdA is a non-steroidal selective glucocorticoid receptor modulator. It is an aziridine precursor that can infiltrate cells and is translocated to the nucleus. It inhibits glucocorticoid receptor dimerization, which prevents transcription of gene targets such as NF-κB and subsequent cytokines through transrepression. Studies have shown contradictory results for binding affinity of CpdA compared with dexamethasone that were either higher (4-fold, IC50 = 6.4 nM and 25.9 nM, respectively, in L929sA cells) or lower (63-fold, Kd = 81.8 nM and 1.29 nM, respectively, in BWTG3 cells) in whole cell binding assays.
CAS No. 14593-25-0
Molecular Formula C11H15Cl2NO2
Molecular Weight 264.14 g/mol
IUPAC Name [4-[1-chloro-2-(methylamino)ethyl]phenyl] acetate;hydrochloride
Standard InChI InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H
Standard InChI Key WKMYTPCPAWZWII-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl
Appearance Assay:≥98%A crystalline solid

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